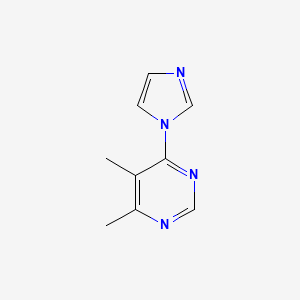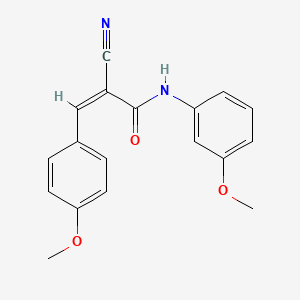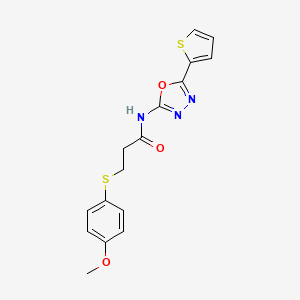
Methyl 5-iodo-1,2-thiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-iodo-1,2-thiazole-3-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the iodine substituent at the 5-position and the methyl carboxylate group at the 3-position indicates that this compound could be of interest for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through several methods. One approach is the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which could potentially be adapted for the synthesis of methyl 5-iodo-1,2-thiazole-3-carboxylate . Another relevant method involves the reaction of methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine, which may be applicable for introducing the iodine substituent at the appropriate position on the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the thiazole ring can significantly influence the chemical and physical properties of the compound. For instance, the introduction of an iodine atom at the 5-position could affect the electron density and reactivity of the ring .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions. The presence of a methyl carboxylate group can facilitate nucleophilic substitution reactions, while the iodine substituent may be involved in electrophilic aromatic substitution or oxidative coupling reactions. The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, for example, demonstrates the reactivity of thiazole carboxylates in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-iodo-1,2-thiazole-3-carboxylate would be influenced by its functional groups. The iodine atom is a heavy substituent that could impact the compound's boiling point, melting point, and density. The methyl carboxylate group contributes to the compound's solubility in organic solvents and could also affect its acidity and stability. While the specific properties of methyl 5-iodo-1,2-thiazole-3-carboxylate are not detailed in the provided papers, the properties of related thiazole derivatives can offer some insights .
科学的研究の応用
Synthesis and Antiviral Activities
Methyl 5-iodo-1,2-thiazole-3-carboxylate is a compound that has been explored for its potential in the synthesis of 5-methyl-1,2,3-thiadiazoles, which are of significant interest in pesticide development. The 1,2,3-Thiadiazoles, synthesized using a simple one-step procedure via Ugi reaction, showed broad-spectrum activities against fungi and excellent potential antivirus activities, indicating their promise in novel pesticide development and the exploration of structure-activity relationships (Zheng et al., 2010).
Building Blocks in Drug Discovery
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which include methyl 5-iodo-1,2-thiazole-3-carboxylate, offers new building blocks for drug discovery. These compounds can be substituted at four different positions, allowing for a thorough exploration of the chemical space around the molecule studied as a ligand for chosen targets. This pathway highlights the importance of these compounds in medicinal chemistry (Durcik et al., 2020).
Novel Synthetic Methodologies
A novel synthetic method has been explored for methyl 5-substituted thiazole-4-carboxylates, which are closely related to methyl 5-iodo-1,2-thiazole-3-carboxylate, using 3-bromo-2-isocyanoacrylates. This method highlights the versatility of thiazole derivatives in chemical synthesis and their potential applications in creating novel compounds with significant properties (Yamada et al., 1995).
Anticancer Agents
Thiazole derivatives, including those related to methyl 5-iodo-1,2-thiazole-3-carboxylate, have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent anticancer activities, offering a promising avenue for the development of new pharmacophores with potential therapeutic applications (Gomha et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
While specific future directions for “Methyl 5-iodo-1,2-thiazole-3-carboxylate” are not available in the retrieved data, thiazole derivatives are a topic of ongoing research due to their prevalence in biologically active compounds . Future research may focus on synthesizing new thiazole derivatives and investigating their potential applications .
特性
IUPAC Name |
methyl 5-iodo-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2S/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQXVTVVMMXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)





![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)
![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)


![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)